1-[4-(benzyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine
Description
1-[4-(Benzyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyloxy group attached to a benzyl moiety, which is further connected to a piperazine ring substituted with a 2,3-dimethylphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(4-phenylmethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O/c1-21-7-6-10-26(22(21)2)28-17-15-27(16-18-28)19-23-11-13-25(14-12-23)29-20-24-8-4-3-5-9-24/h3-14H,15-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGVOEWUXFQISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)OCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(benzyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine typically involves multiple steps, including the protection of functional groups, halogenation, and coupling reactions. One common synthetic route involves the following steps:
Protection of the phenol group: The phenol group of 4-hydroxybenzyl alcohol is protected using benzyl chloride in the presence of a base to form 4-(benzyloxy)benzyl chloride.
Halogenation: The 2,3-dimethylphenyl group is introduced through a halogenation reaction, typically using bromine or iodine.
Coupling reaction: The final step involves the coupling of 4-(benzyloxy)benzyl chloride with 2,3-dimethylphenylpiperazine using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
1-[4-(Benzyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents, and various solvents like dichloromethane or ethanol.
Scientific Research Applications
1-[4-(Benzyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
1-[4-(Benzyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzyl-4-(2,3-dimethylphenyl)piperazine: Similar structure but lacks the benzyloxy group, leading to different chemical and biological properties.
1-[4-(Methoxy)benzyl]-4-(2,3-dimethylphenyl)piperazine:
1-[4-(Hydroxy)benzyl]-4-(2,3-dimethylphenyl)piperazine: The presence of a hydroxy group instead of the benzyloxy group affects its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
